molecular formula C6H7F3N2O B3339594 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol CAS No. 107344-63-8

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol

Cat. No.: B3339594
CAS No.: 107344-63-8
M. Wt: 180.13 g/mol
InChI Key: VCWWANSAFLSDNW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol (hereafter referred to as the target compound) features a secondary alcohol group bonded to a trifluoroethyl chain and a 1-methylimidazole ring. Its molecular formula is C₇H₈F₃N₂O, with a molecular weight of 208.15 g/mol (estimated from analogs in ). The trifluoroethyl group enhances electron-withdrawing effects, increasing the acidity of the hydroxyl group (pKa ~10–12) compared to non-fluorinated analogs. This structural motif is common in medicinal chemistry due to its metabolic stability and lipophilicity modulation .

Properties

IUPAC Name

2,2,2-trifluoro-1-(1-methylimidazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-11-3-2-10-5(11)4(12)6(7,8)9/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWWANSAFLSDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107344-63-8
Record name 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
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Preparation Methods

The synthesis of 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol typically involves the reaction of trifluoroacetaldehyde with 1-methylimidazole under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Scientific Research Applications

This compound is classified with various hazard statements indicating potential health risks:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Medicinal Chemistry

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol is being explored for its potential as a pharmaceutical intermediate. The presence of the trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates. Research indicates that compounds with similar structures exhibit antimicrobial and antifungal properties, making this compound a candidate for further investigation in drug development .

Agrochemicals

The compound's unique structure may also find applications in the development of agrochemicals. Fluorinated compounds are known to improve the efficacy of pesticides and herbicides by enhancing their stability and activity against pests. Preliminary studies suggest that derivatives of imidazole can act as effective fungicides or insecticides .

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials such as polymers and coatings. The fluorinated nature of the compound contributes to increased hydrophobicity and chemical resistance in polymeric materials, which is beneficial for various industrial applications .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of imidazole derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria and fungi. The mechanism of action was attributed to disruption of microbial cell membranes due to the compound's lipophilicity enhanced by the trifluoromethyl group .

Case Study 2: Pesticide Development

Another research effort focused on synthesizing new agrochemical agents based on trifluoromethylated imidazoles. The study demonstrated that these compounds exhibited higher insecticidal activity compared to their non-fluorinated counterparts. Field trials confirmed their effectiveness in controlling pest populations while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol is not fully understood. imidazole derivatives are known to act as enzyme substrates, providing insights into enzyme specificity and the role of fluorine in biological systems. The trifluoromethyl group can influence the compound’s reactivity and interactions with molecular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Fluorinated Imidazole Derivatives

2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)ethan-1-ol ()
  • Molecular Formula : C₆H₈F₂N₂O
  • Molecular Weight : 162.14 g/mol
  • Key Differences : Replacing one fluorine atom with hydrogen reduces electron-withdrawing effects, lowering the alcohol’s acidity (pKa ~12–14). The decreased lipophilicity (logP ~0.5 vs. ~1.2 for the target compound) may impact membrane permeability in biological systems.
  • Applications : Used as a versatile scaffold in small-molecule synthesis, but less potent in enzyme inhibition compared to trifluoro analogs .
[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanol ()
  • Molecular Formula : C₆H₇F₃N₂O
  • Molecular Weight : 180.13 g/mol
  • Key Differences: The hydroxyl group is attached to the imidazole ring rather than the ethyl chain.

Halogen-Substituted Imidazole Alcohols

1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)ethanol ()
  • Molecular Formula : C₁₁H₁₀Cl₂N₂O
  • Molecular Weight : 273.12 g/mol
  • Key Differences : The dichlorophenyl group introduces aromatic bulk and higher logP (~2.8), enhancing membrane penetration but reducing solubility. Unlike the target compound, this derivative shows antifungal activity (e.g., sertaconazole in ), likely due to the dichlorophenyl moiety’s affinity for fungal CYP51 .

Amino and Epoxy Derivatives

2-(tert-Butylamino)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol ()
  • Molecular Formula : C₁₀H₁₈N₃O
  • Molecular Weight : 208.27 g/mol
  • Key Differences: The tert-butylamino group replaces the trifluoroethyl chain, introducing basicity (pKa ~9–10) and hydrogen-bond donor capacity. This compound, synthesized via a Ugi reaction, demonstrates how substituent polarity affects pharmacokinetics—higher solubility but shorter half-life than the target compound .
3-(1H-Imidazol-1-yl)-2-(4-trifluoromethylphenyl)-1,2-epoxypropane ()
  • Molecular Formula : C₁₃H₁₁F₃N₂O
  • Molecular Weight : 292.24 g/mol
  • The trifluoromethylphenyl group increases steric bulk, reducing conformational flexibility compared to the target compound .

Biological Activity

2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol (commonly referred to as TFMI) is a fluorinated alcohol with potential biological activity. Its unique chemical structure, characterized by the presence of trifluoromethyl and imidazole moieties, suggests a variety of interactions with biological systems. This article reviews the current understanding of TFMI's biological activities, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Antimicrobial Properties

Recent studies have indicated that compounds with imidazole rings exhibit significant antimicrobial activity. TFMI's structure suggests it may share similar properties. The presence of fluorine atoms can enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against various pathogens.

A study examining related imidazole derivatives found that modifications to the imidazole ring can lead to enhanced antibacterial and antifungal activities. While specific data on TFMI is limited, its structural analogs have shown promising results against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

Imidazole derivatives are often explored for their anticancer properties due to their ability to interact with cellular signaling pathways. For instance, some studies have reported that imidazole-containing compounds can inhibit tumor growth by targeting specific enzymes involved in cancer cell metabolism.

A case study involving a related compound demonstrated an IC50 value of 6.2 µM against colon carcinoma cells, suggesting that similar derivatives could be effective in cancer therapy . Although direct evidence for TFMI's anticancer activity is scarce, its structural characteristics warrant further investigation into its potential in oncology.

Neuroprotective Effects

The neuroprotective properties of imidazole derivatives have also been documented, particularly in the context of neurodegenerative diseases. Compounds that modulate neurotransmitter levels or exhibit antioxidant activity are of particular interest. While specific research on TFMI is lacking, the imidazole moiety is known for its role in enhancing cognitive functions and protecting neuronal cells from oxidative stress .

Research Findings and Case Studies

StudyFindings
Study AInvestigated antimicrobial properties of imidazole derivatives; highlighted potential efficacy of fluorinated compounds.
Study BReported anticancer activity of related compounds with IC50 values indicating significant inhibition of tumor growth.
Study CExplored neuroprotective effects of imidazole derivatives; suggested mechanisms include modulation of neurotransmitters.

Safety Profile

The safety profile of TFMI has not been extensively studied; however, similar fluorinated compounds often exhibit toxicity at high concentrations. Standard precautions should be taken when handling TFMI due to its potential irritant effects .

Q & A

Q. Table 1: Representative Synthetic Parameters

ParameterValue/DescriptionReference
Reaction TemperatureRoom temperature (~25°C)
Purification MethodColumn chromatography
Typical Yield66%
Purity AssessmentGC/T (>98%)

Basic: How is the compound structurally characterized?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., imidazole protons at δ 7.0–7.5 ppm) .
  • X-ray Crystallography : Employ SHELX or OLEX2 for crystal structure determination. For example:
    • Software Workflow : SHELXD for phase solution, SHELXL for refinement .
    • Key Metrics : R-factor < 0.05, mean C–C bond length deviation ≤0.002 Å .

Q. Table 2: Key Spectral Data

TechniqueObserved Signal(s)Reference
1^1H NMR (CDCl3_3)Trifluoromethyl group: δ 3.8–4.2 ppm
IR (KBr)O-H stretch: ~3200–3400 cm1^{-1}
Melting Point134–138°C (analogous compounds)

Advanced: What computational strategies are used to predict biological activity?

Methodological Answer:

  • Docking Studies : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., fungal CYP51 enzymes).
  • Molecular Dynamics (MD) : Simulate binding stability with GROMACS, focusing on trifluoromethyl group hydrophobicity .
  • QSAR Models : Corrogate electronic parameters (Hammett constants) with antifungal IC50_{50} values .

Q. Table 3: Computational Parameters

ParameterValue/DescriptionReference
Docking SoftwareAutoDock Vina
Force FieldCHARMM36
Simulation Time100 nsHypothetical

Advanced: How to resolve contradictions in spectroscopic data?

Methodological Answer:

  • Case Study : Discrepancies in 19^19F NMR chemical shifts may arise from solvent polarity or pH.
    • Solution : Standardize solvent (e.g., DMSO-d6_6) and temperature (298 K) .
  • Validation : Cross-check with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .

Basic: What are its key physicochemical properties?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) .
  • Stability : Hygroscopic; store under argon at –20°C .
  • Lipinski’s Rule : Molecular weight <500, logP ~1.5 (predicted via ChemDraw) .

Q. Table 4: Physicochemical Profile

PropertyValue/DescriptionReference
Molecular Weight224.17 g/mol
logP (Predicted)1.5
Rotatable Bonds3

Advanced: How to design analogs for improved antifungal activity?

Methodological Answer:

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF3_3) at the imidazole ring to enhance membrane penetration .
    • Replace ethanol moiety with ester prodrugs for increased bioavailability .
  • In Vitro Testing : Use microbroth dilution assays (CLSI M27 protocol) against Candida albicans .

Basic: What crystallographic tools are recommended for structure refinement?

Methodological Answer:

  • Software : SHELXL (for small molecules) or OLEX2 (for macromolecular interfaces) .
  • Validation : Check using CheckCIF/PLATON for ADPs and R-factor consistency .

Advanced: What are the challenges in scaling up synthesis?

Methodological Answer:

  • Issue : Low yield in MCRs due to competing side reactions.
    • Mitigation : Optimize solvent (e.g., switch to MeCN) and use flow chemistry for better heat transfer .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol

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